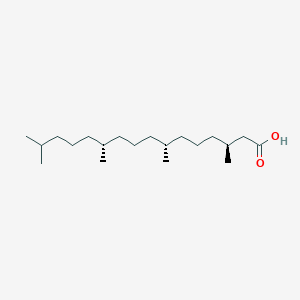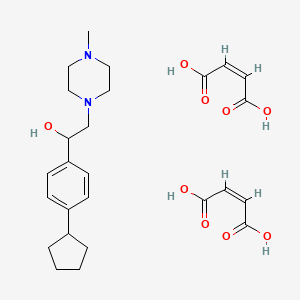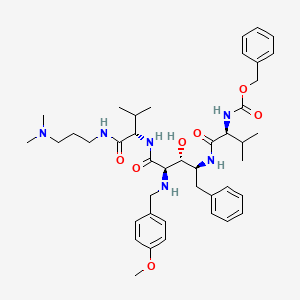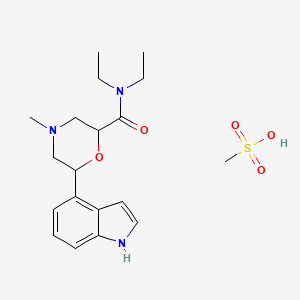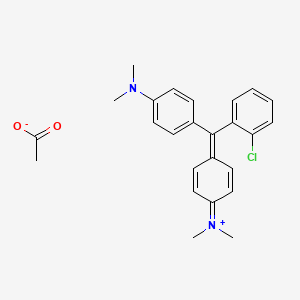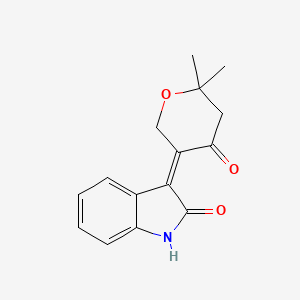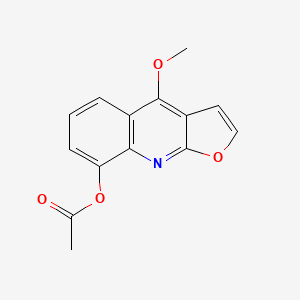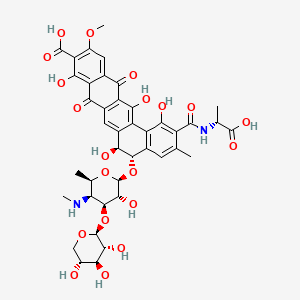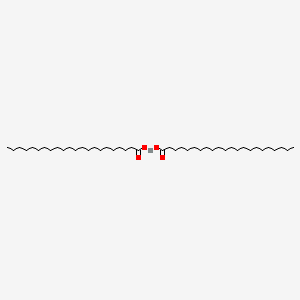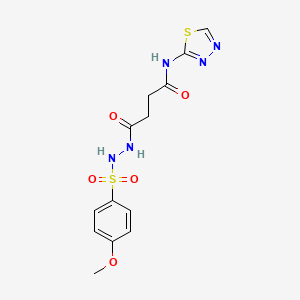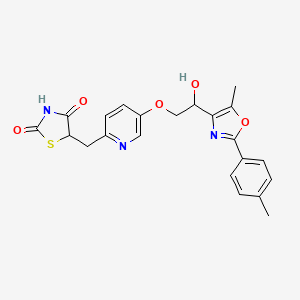
Clj7R7F6W2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Clj7R7F6W2 involves a series of synthetic steps that include the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Clj7R7F6W2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
Clj7R7F6W2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a probe for studying biological processes and as a tool for investigating cellular mechanisms.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of Clj7R7F6W2 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins, modulating their activity, and influencing downstream signaling pathways. This can lead to various cellular responses, including changes in gene expression, protein activity, and cellular behavior .
Comparaison Avec Des Composés Similaires
Clj7R7F6W2 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
NIP-221: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
NIP-223: Shares some structural features but differs in its mechanism of action and biological effects.
NIP-224: Has a similar core structure but distinct substituents, resulting in unique chemical and biological properties .
Propriétés
Numéro CAS |
243147-25-3 |
|---|---|
Formule moléculaire |
C22H21N3O5S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
5-[[5-[2-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethoxy]pyridin-2-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O5S/c1-12-3-5-14(6-4-12)21-24-19(13(2)30-21)17(26)11-29-16-8-7-15(23-10-16)9-18-20(27)25-22(28)31-18/h3-8,10,17-18,26H,9,11H2,1-2H3,(H,25,27,28) |
Clé InChI |
DIRLMEMGWIWYGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)C(COC3=CN=C(C=C3)CC4C(=O)NC(=O)S4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


